5(S)-HPETE

Beschreibung

Eigenschaften

IUPAC Name |

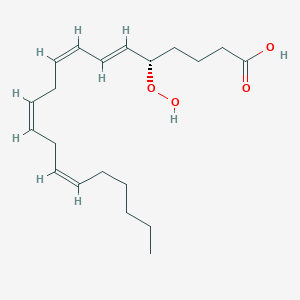

(5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUUNUQHXIOFDA-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017279 | |

| Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71774-08-8 | |

| Record name | 5(S)-HPETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71774-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8,11,14-Eicosatetraenoic acid, 5-hydroperoxy-, (S-(E,Z,Z,Z))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6E,8Z,11Z,14Z)-5-Hydroperoxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(S)-Hydroperoxyeicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biologische Aktivität

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HPETE) is a biologically active lipid mediator derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LOX). It plays significant roles in various physiological and pathological processes, including inflammation, cancer progression, and immune responses. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is an intermediate in the biosynthesis of leukotrienes and other eicosanoids, which are crucial for mediating inflammatory responses. The compound is synthesized when arachidonic acid is acted upon by 5-LOX, leading to the formation of various metabolites that influence cellular functions. The biological activities of this compound are primarily mediated through its interaction with specific receptors and its conversion into more potent derivatives, such as 5-oxo-ETE.

1. Inflammatory Response:

this compound is involved in promoting inflammation by enhancing the recruitment and activation of immune cells. It stimulates neutrophils and eosinophils, contributing to the inflammatory response seen in conditions such as asthma and allergic reactions .

2. Cancer Progression:

Research indicates that this compound may promote cancer cell proliferation and metastasis. For example, elevated levels of this compound have been associated with increased tumor growth in various cancer types, including breast and prostate cancers. Its role in cancer biology is thought to be linked to its ability to modulate inflammatory pathways that facilitate tumorigenesis .

3. Metabolic Pathways:

The metabolism of this compound can lead to the formation of other bioactive lipids. For instance, it can be converted into 5-oxo-ETE by the enzyme 5-hydroxy-eicosanoid dehydrogenase (5-HEDH), which exhibits significantly greater potency than its precursor . This conversion is particularly relevant under oxidative stress conditions.

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Role in Asthma

A study demonstrated that patients with asthma exhibited elevated levels of this compound in their bronchoalveolar lavage fluid. This finding suggests a direct link between this eicosanoid and the pathophysiology of asthma, highlighting its potential as a therapeutic target for managing inflammatory airway diseases .

Case Study 2: Breast Cancer Progression

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in increased cell proliferation and migration. The mechanism was attributed to enhanced signaling through pro-inflammatory pathways, underscoring the compound's role in cancer metastasis .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of this compound:

- Inflammation Modulation: Studies indicate that inhibiting the production of this compound could reduce inflammation-related tissue damage, suggesting a potential therapeutic approach for chronic inflammatory diseases .

- Cancer Therapeutics: The inhibition of lipoxygenase pathways has been proposed as a strategy for cancer treatment, where targeting eicosanoid synthesis could suppress tumor growth and improve patient outcomes .

- Oxidative Stress Response: Under conditions of oxidative stress, cells preferentially convert this compound into more active metabolites like 5-oxo-ETE, which may exacerbate inflammatory responses and promote tumorigenesis .

Wissenschaftliche Forschungsanwendungen

Role in Inflammation and Immune Response

5(S)-HPETE is a precursor to leukotrienes, which are potent inflammatory mediators. The conversion of this compound to leukotriene A4 (LTA4) is catalyzed by 5-LOX, making it critical in the synthesis of other leukotrienes involved in inflammatory responses. This pathway has implications for various diseases, including asthma, arthritis, and cardiovascular diseases.

Case Study: Asthma and Allergic Reactions

Research indicates that leukotrienes derived from this compound contribute significantly to bronchoconstriction and airway inflammation in asthma patients. Inhibitors of 5-LOX have been studied as potential therapeutic agents to mitigate these effects, demonstrating the clinical relevance of targeting this metabolic pathway .

Kinetic Studies and Mechanistic Insights

Kinetic studies have shown that ATP can allosterically activate 5-LOX when using this compound as a substrate. This activation alters the enzyme's efficiency in converting arachidonic acid to hydroperoxides and subsequently to leukotrienes. The rate of epoxidation of this compound is notably lower than that of arachidonic acid hydroperoxidation, indicating distinct regulatory mechanisms at play .

Data Table: Kinetic Parameters

| Substrate | Vmax (μmol/min/mg) | Km (μM) | Relative Vmax/Km |

|---|---|---|---|

| Arachidonic Acid | 60 | 14 | - |

| This compound | 32.4 | 12 | 2.7 |

This table summarizes findings from kinetic experiments, illustrating the comparative efficiency of 5-LOX with different substrates .

Potential Therapeutic Applications

Given its role in inflammation, this compound and its metabolic products have been investigated for their therapeutic potential:

- Anti-inflammatory Drugs : Compounds that inhibit the action of 5-LOX can reduce the production of leukotrienes from this compound, offering a strategy for treating inflammatory diseases.

- Cancer Research : The involvement of leukotrienes in tumor progression has led to studies on how modulating the metabolism of this compound can influence cancer cell behavior .

Experimental Applications in Research

In laboratory settings, this compound is utilized as a substrate for studying lipoxygenase activity and understanding lipid signaling pathways. Its role as a signaling molecule has implications for research into cellular responses during stress and inflammation.

Experimental Findings

Studies using mass spectrometry have detailed the metabolic pathways involving this compound, providing insights into its conversion to various bioactive lipids . These findings underscore its importance not only as a biochemical marker but also as a target for pharmacological intervention.

Vergleich Mit ähnlichen Verbindungen

Enzymatic and Kinetic Differences

(a) Catalytic Efficiency

- 5-LO Dual Activity : 5-LO catalyzes two steps: (1) AA → 5(S)-HPETE (hydroperoxidation; Vmax = 4.9 μM/min) and (2) this compound → LTA4 (epoxidation; Vmax = 1.6 μM/min). The Vmax/Km for epoxidation is 23-fold slower than hydroperoxidation, indicating a kinetic bottleneck in leukotriene synthesis .

- ATP Activation : ATP enhances both processes but differentially affects substrate capture (1.7-fold for AA vs. 3.9-fold for this compound) .

(b) Substrate Specificity

- This compound vs. 12(S)-HPETE : The peptide OxP-11D binds this compound with 57-fold higher affinity than AA and 28.5-fold higher than 12(S)-HPETE (KD ratios: this compound = 0.17 μM; 12(S)-HPETE = 0.34 μM) . This selectivity may influence anti-inflammatory therapeutic design.

Functional and Pharmacological Contrasts

(a) Inflammatory Pathways

- This compound : Directly drives pro-inflammatory leukotriene production. In mast cells, it regulates histamine release .

- 12(S)-HPETE : Induces vascular smooth muscle contraction and activates AP-1 transcription factors. It also inhibits platelet aggregation via guanylate cyclase activation .

- 1this compound : Metabolized to lipoxins (e.g., LXA4), which suppress neutrophil recruitment and promote inflammation resolution .

(b) Cellular Penetration and Signaling Dynamics

- AA vs. 12(S)-HPETE : AA (pKa ~7) rapidly crosses cell membranes, causing immediate spiking inhibition in photoreceptors. In contrast, 12(S)-HPETE (pKa >7 due to the hydroperoxy group) exhibits delayed effects due to slower protonation and membrane traversal .

Mechanistic Similarities in Epoxidation

Both this compound and 1this compound undergo stereospecific hydrogen abstraction at C10 during epoxidation:

Vorbereitungsmethoden

Enzyme Preparation and Reaction Conditions

5-LOX is typically isolated from mammalian cells or recombinant expression systems. In one protocol, ammonium sulfate precipitation is used to partially purify the enzyme from human leukocyte extracts. The reaction mixture consists of 10–30 μM arachidonic acid dissolved in a buffer (pH 7.5) containing 50 mM Tris-HCl, 150 mM NaCl, and 1 mM EDTA. To initiate the reaction, 100–300 nM of 5-LOX is added, and the mixture is incubated at 21°C with constant stirring. The reaction progress is monitored spectrophotometrically at 234 nm, where this compound exhibits a characteristic absorbance due to its conjugated diene structure.

Kinetic Parameters

The kinetic behavior of 5-LOX with arachidonic acid as a substrate has been rigorously characterized. Under optimal conditions, the enzyme exhibits a V<sub>max</sub> of 60 μmol·min<sup>−1</sup>·mg<sup>−1</sup> and a K<sub>m</sub> of 4.9 ± 0.3 μM. The catalytic efficiency (V<sub>max</sub>/K<sub>m</sub>) for AA is 12.2 ± 0.8 μM<sup>−1</sup>·min<sup>−1</sup>, while for this compound itself (as a substrate for further metabolism), this value drops to 0.090 ± 0.01 μM<sup>−1</sup>·min<sup>−1</sup>. ATP acts as an allosteric activator, increasing V<sub>max</sub> by 4.9-fold and K<sub>m</sub> by 1.7-fold, thereby enhancing overall catalytic output.

Table 1. Kinetic Parameters for 5-LOX with Arachidonic Acid and this compound

| Substrate | V<sub>max</sub> (μmol·min<sup>−1</sup>·mg<sup>−1</sup>) | K<sub>m</sub> (μM) | V<sub>max</sub>/K<sub>m</sub> (μM<sup>−1</sup>·min<sup>−1</sup>) |

|---|---|---|---|

| Arachidonic Acid | 60 ± 3 | 4.9 ± 0.3 | 12.2 ± 0.8 |

| This compound | 19 ± 2 | 200 ± 15 | 0.090 ± 0.01 |

Purification Techniques

Extraction and Initial Processing

Following enzymatic synthesis, reactions are quenched with 1% glacial acetic acid to denature the enzyme and stabilize the hydroperoxide. The mixture is then extracted with dichloromethane (DCM) to isolate lipid products. After solvent evaporation under nitrogen, the crude extract is reconstituted in methanol for further purification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is employed to purify this compound from side products such as 5-hydroxy derivatives (e.g., 5-HETE) and dihydroperoxides. A Phenomenex Luna C-18 column (5 μm, 250 × 4.6 mm) is used with an isocratic mobile phase of 55% aqueous 0.1% trifluoroacetic acid (TFA) and 45% acetonitrile. The flow rate is maintained at 1 mL/min, and detection is performed at 234 nm. Under these conditions, this compound elutes at 12–14 minutes, achieving >90% purity.

Analytical Verification

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated diene structure of this compound confers a strong absorbance at 234 nm (ε = 27,000 M<sup>−1</sup>·cm<sup>−1</sup> for AA-derived products). This property allows rapid quantification of reaction yields and purity assessments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for structural confirmation. Electrospray ionization in negative mode ([M-H]<sup>−</sup>) generates a precursor ion at m/z 335.2 for this compound. Fragmentation yields characteristic ions at m/z 195.1 (C<sub>9</sub>H<sub>15</sub>O<sub>3</sub><sup>−</sup>) and m/z 115.1 (C<sub>5</sub>H<sub>7</sub>O<sub>2</sub><sup>−</sup>), confirming the hydroperoxide group and carbon chain integrity.

Challenges and Optimization Strategies

Enzyme Instability

5-LOX loses activity rapidly during purification. Ammonium sulfate precipitation improves stability, but residual activity rarely exceeds 60% after 24 hours at 4°C. Recombinant enzymes with N-terminal hexahistidine tags offer higher stability and easier purification but may exhibit altered kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.